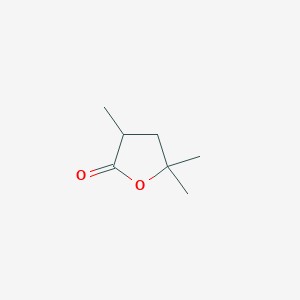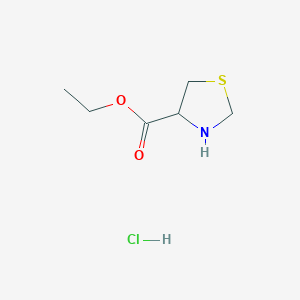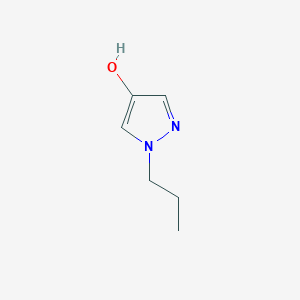
1-Phenyl-3-(prop-2-enoyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(prop-2-enoyl)urea, also known by its IUPAC name N-acryloyl-N’-phenylurea, is a chemical compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of a phenyl group attached to a urea moiety, which is further substituted with a prop-2-enoyl group. It is a white to off-white powder with a melting point of 148-151°C .
Biochemical Analysis
Biochemical Properties
1-Phenyl-3-(prop-2-enoyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and secretory phospholipase A2 (sPLA2-X), which are involved in inflammatory processes . The nature of these interactions includes enzyme inhibition, where this compound binds to the active sites of these enzymes, preventing their normal function and thereby reducing inflammation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 (IL-1) in immune cells . This inhibition leads to a reduction in inflammation and can potentially be used to treat inflammatory disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes like COX-2 and sPLA2-X by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, it can modulate gene expression by influencing transcription factors involved in inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained inhibition of inflammatory responses in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . These metabolic processes can affect the compound’s efficacy and duration of action.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby influencing its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(prop-2-enoyl)urea can be synthesized through the reaction of phenyl isocyanate with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(prop-2-enoyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-Phenyl-3-(prop-2-enoyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(prop-2-enoyl)urea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammatory pathways. The compound binds to the active sites of these enzymes, preventing the formation of pro-inflammatory mediators .
Comparison with Similar Compounds
1-Phenyl-3-(prop-2-enoyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
1-Phenyl-3-(prop-2-enoyl)hydrazine: Contains a hydrazine group instead of urea.
1-Phenyl-3-(prop-2-enoyl)guanidine: Features a guanidine group instead of urea.
Uniqueness: 1-Phenyl-3-(prop-2-enoyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in inflammation makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(phenylcarbamoyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h2-7H,1H2,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPYSLOJFWBAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516456 |
Source


|
| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71868-35-4 |
Source


|
| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Bis[(di-tert-butylphosphino)oxy]benzene](/img/structure/B1282091.png)








![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)


![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)

